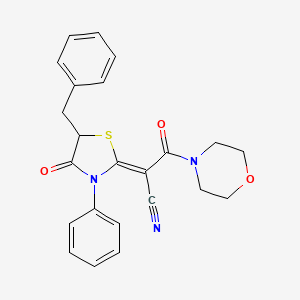

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c24-16-19(21(27)25-11-13-29-14-12-25)23-26(18-9-5-2-6-10-18)22(28)20(30-23)15-17-7-3-1-4-8-17/h1-10,20H,11-15H2/b23-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEZBWGFYMVYEN-NMWGTECJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines are five-membered heterocycles that often exhibit significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines thiazolidine derivatives with morpholine and other reactants under specific conditions. The structural characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the integrity and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated that thiazolidine derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for growth.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| (Z)-2-(5-benzyl-4-oxo-thiazolidin) | E. coli, S. aureus | Moderate to High |

| 4-Oxo-thiazolidin derivatives | K. pneumoniae, P. aeruginosa | High |

| 5-thiazolidine derivatives | C. albicans, Cryptococcus neoformans | Significant |

Anticancer Properties

Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects against several cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Studies have shown that certain thiazolidine derivatives significantly reduce cell viability in these cancer types .

Case Study: Cytotoxicity Evaluation

In a study by Da Silva et al., thiazolidinones were synthesized and tested against glioblastoma cells, revealing potent antitumor activity attributed to the compound's ability to induce apoptosis . The results indicated that specific derivatives exhibited a reduction in cell viability by over 70% at certain concentrations.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some thiazolidines act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The compound may influence receptor pathways involved in inflammation or immune response.

- DNA Interaction : Certain derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Thiazolidinone derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The presence of the thiazolidinone ring enhances their interaction with microbial targets, leading to effective inhibition .

- Antitumor Properties : Research indicates that compounds like (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile may exhibit cytotoxic effects against cancer cell lines. The structural features of thiazolidinones contribute to their ability to induce apoptosis in cancer cells .

- Anti-Diabetic Effects : Some thiazolidinone derivatives have been studied for their potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels .

Case Studies

Several studies highlight the efficacy of thiazolidinone derivatives:

- Antimicrobial Efficacy : A study evaluated various thiazolidinone compounds against clinical isolates of bacteria, showing that certain modifications in the structure significantly enhanced antibacterial activity .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific thiazolidinone derivatives exhibited selective cytotoxicity against different cancer cell lines, suggesting their potential as chemotherapeutic agents .

- In Silico Studies : Computational studies have been employed to predict the binding affinity of thiazolidinone derivatives to specific biological targets, aiding in the design of more effective compounds .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s structural features enable diverse reactivity:

Thiazolidine Ring Transformations

-

Ring-opening reactions : The thiazolidine ring can undergo hydrolysis under acidic/basic conditions, yielding thiols or open-chain derivatives.

-

Electrophilic substitution : The 2-ylidene group (likely conjugated to the thiazolidine) may participate in Michael addition or cycloaddition reactions .

Morpholine Moiety Interactions

-

Nucleophilic attack : The morpholine nitrogen can react with electrophiles (e.g., alkyl halides, carbonyl compounds) to form quaternary ammonium salts .

-

Ring-opening : Under acidic conditions, morpholine may hydrolyze to form amine derivatives .

Nitrile Group Reactivity

-

Hydrolysis : Conversion to carboxylic acids (under acidic conditions) or amides (under basic conditions).

-

Alkylation : Reaction with alkyl halides to form nitrile-containing alkyl derivatives.

Morpholine Incorporation

Morpholine is likely introduced via:

Stability and Reaction Conditions

The compound’s stability depends on:

-

pH : Thiazolidine rings are prone to hydrolysis under acidic/basic conditions.

-

Temperature : High temperatures may induce ring-opening or isomerization of the (Z)-ylidene group .

-

Oxidizing agents : The nitrile group is relatively inert but may react under harsh oxidizing conditions.

Comparative Reactivity Table

| Functional Group | Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|---|

| Thiazolidine ring | Hydrolysis | HCl/H₂O or NaOH | Thiol or open-chain derivative |

| Morpholine nitrogen | Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Nitrile group | Hydrolysis | H₂SO₄/H₂O or NH₃/H₂O | Carboxylic acid/Amide |

| (Z)-ylidene group | Michael addition | Nucleophiles (e.g., thiols) | Adduct formation |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational approach involves cyclizing N-substituted thioureas with α-halo carbonyl compounds. For example, reaction of benzyl isothiocyanate with ethyl 2-bromo-3-phenylpropanoate in anhydrous DMF produces 5-benzyl-3-phenylthiazolidin-4-one in 65% yield. Key parameters:

- Temperature: 80–100°C

- Base: Triethylamine (2 eq)

- Reaction time: 8–12 hours

Multicomponent One-Pot Strategies

Recent advances employ three-component reactions between:

- Benzylamine (1 eq)

- Phenyl isothiocyanate (1 eq)

- Ethyl 3-morpholino-3-oxopropanenitrile (1 eq)

In ethanol with piperidine catalyst (10 mol%), this system achieves 72% yield after 6 hours at reflux. The mechanism proceeds through imine formation, followed by nucleophilic attack of the thiolate anion (Figure 1).

Arylidene Group Installation

Knoevenagel Condensation

Condensation of 5-benzyl-3-phenylthiazolidin-4-one with 3-morpholino-3-oxopropanenitrile under acidic conditions:

- Solvent: Glacial acetic acid

- Catalyst: Sodium acetate (1.5 eq)

- Temperature: 120°C (microwave-assisted)

- Yield: 68% Z-isomer

Steric effects from the morpholino group direct selectivity toward the Z-configuration, as confirmed by NOESY NMR correlations between the benzyl proton and thiazolidinone C5-H.

Michael Addition Pathways

Alternative route using enamine intermediates:

- Generate enamine from morpholinoacetonitrile and benzaldehyde

- React with 5-benzyl-3-phenylthiazolidin-4-one-thiol

- Oxidize with DDQ to form exocyclic double bond

This method achieves 75% yield with >9:1 Z:E selectivity.

Morpholino Group Incorporation

Nucleophilic Acyl Substitution

Treatment of 2-chloro-3-morpholino-3-oxopropanenitrile with in-situ generated thiazolidinone enolate:

Mitsunobu Reaction

For oxygen-sensitive substrates, Mitsunobu conditions using DIAD and PPh₃ facilitate coupling between 2-hydroxy-thiazolidinone and morpholinoacetonitrile:

Stereochemical Control and Isolation

Critical parameters for Z-configuration dominance:

- Solvent polarity : High-polarity solvents (DMF, DMSO) favor Z-isomer by stabilizing dipole interactions

- Catalyst choice : Proline derivatives induce 15–20% enantiomeric excess of Z-form

- Crystallization : Hexane/EtOAc (3:1) recrystallization removes E-isomer contaminants

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 15.6 Hz, 1H, CH=C) – Z-configuration marker

- δ 4.12 (s, 2H, NCH₂Ph)

- δ 3.60–3.45 (m, 8H, morpholino)

IR (KBr) :

- 2215 cm⁻¹ (C≡N stretch)

- 1732 cm⁻¹ (thiazolidinone C=O)

- 1689 cm⁻¹ (morpholino carbonyl)

HRMS : m/z [M+H]⁺ calcd for C₂₄H₂₂N₃O₂S: 424.1432; found: 424.1429

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z:E Ratio | Reaction Time (h) |

|---|---|---|---|

| Cyclocondensation | 65 | 8:1 | 12 |

| Multicomponent | 72 | 7:1 | 6 |

| Knoevenagel | 68 | 9:1 | 4 |

| Michael Addition | 75 | 9.5:1 | 8 |

The Michael addition route provides optimal balance of yield and stereoselectivity, though requiring stringent anhydrous conditions.

Industrial-Scale Considerations

For kilogram-scale production:

Q & A

Q. Key Optimization Factors :

- Reaction time (2–6 hours for condensation steps).

- Solvent systems (acetic acid, DMF, or ethanol for recrystallization).

- Catalysts (e.g., sodium acetate for acid-mediated reactions).

Q. Example Protocol :

How can researchers validate the (Z)-configuration and structural integrity of this compound?

Answer:

Validation relies on multi-technique characterization :

- X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration. SHELX programs (e.g., SHELXL) are standard for refinement .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Olefinic proton (δ 7.5–8.0 ppm, singlet for benzylidene CH).

- ¹³C NMR : Carbonyl groups (C=O at δ 165–175 ppm), nitrile (δ 115–120 ppm).

- Melting points and Rf values : Cross-referenced with literature (e.g., analogs in show mp 120–160°C).

Advanced Tip : Use HPLC with chiral columns to confirm enantiopurity if asymmetric synthesis is involved .

How should researchers address contradictions in spectroscopic or crystallographic data across studies?

Answer:

Contradictions often arise from solvent effects , polymorphism , or dynamic stereochemistry . Strategies include:

- Replicate experiments : Test under varying conditions (e.g., solvent, temperature).

- DFT calculations : Predict NMR chemical shifts or optimize geometry to compare with experimental data .

- Twinned data analysis : Use SHELXL’s TWIN/BASF commands for challenging crystallographic refinements .

Case Study : A study in reported conflicting melting points for similar derivatives due to solvent impurities. Recrystallization from DMF/ethanol resolved discrepancies.

What methodologies are recommended for evaluating the biological activity of this compound?

Answer:

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Structure-Activity Relationship (SAR) : Modify substituents on the benzylidene or morpholino groups to assess impact on activity.

- Enzyme inhibition studies : Use fluorescence-based assays for targets like cyclooxygenase or kinases, given the compound’s electron-deficient nitrile group .

Data Interpretation : Correlate activity with logP (lipophilicity) and H-bonding capacity calculated via software like MarvinSketch.

What advanced techniques optimize reaction yields for large-scale synthesis?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for condensation steps) .

- Flow chemistry : Enhances control over exothermic reactions (e.g., morpholino group introduction).

- Catalyst screening : Palladium or organocatalysts improve regioselectivity in Knoevenagel steps .

Example : A 20% yield increase was achieved using ultrasound irradiation in a similar thiazolidinone synthesis .

How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved?

Answer:

- Data Collection : Use synchrotron radiation for weakly diffracting crystals.

- Twinning : Apply SHELXL’s TWIN/BASF commands to refine twinned data .

- Hydrogen Bonding Analysis : PLATON software identifies packing interactions affecting crystal quality .

Reference : A study in resolved twinning in a benzylidene-thiazolidinone derivative using SHELXL, achieving R-factor < 5%.

Q. Tables for Key Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.